molecular formula C4H9NO2 B1614958 Valine-1-14C CAS No. 917-98-6

Valine-1-14C

Cat. No.: B1614958
CAS No.: 917-98-6
M. Wt: 105.11 g/mol
InChI Key: FUOOLUPWFVMBKG-YZRHJBSPSA-N
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Description

Valine-1-14C is a radiolabeled form of the amino acid valine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is used extensively in biochemical and physiological research to trace metabolic pathways and study protein synthesis due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valine-1-14C typically involves the incorporation of carbon-14 into the valine molecule. One method involves using O-benzyloxycarbonyl-DL-lactic acid and DL-valine benzyl ester, which can produce L-lactyl-L-valine-1-14C in a 90% yield . The process includes steps such as fermentation, purification, filtration, crystallization, drying, and packaging .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and specific activity. The production process is carried out in cGMP-compliant facilities to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Valine-1-14C undergoes various chemical reactions, including:

    Oxidation: Valine can be oxidized to form keto acids.

    Reduction: Reduction reactions can convert keto acids back to valine.

    Substitution: Substitution reactions can replace functional groups on the valine molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products:

    Oxidation: Produces keto acids.

    Reduction: Produces valine from keto acids.

    Substitution: Produces various substituted valine derivatives.

Scientific Research Applications

Valine-1-14C is widely used in scientific research, including:

Mechanism of Action

Valine-1-14C exerts its effects by being incorporated into proteins and metabolic pathways. The carbon-14 isotope allows researchers to trace the movement and transformation of valine within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism .

Properties

IUPAC Name

2-amino-2-methyl(114C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOOLUPWFVMBKG-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([14C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919582
Record name 2-Methyl(1-~14~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-98-6
Record name Valine-1-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl(1-~14~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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